

4-Aminopteroylaspartic Acid: A Classical Antifolate Analog - An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Aminopteroylaspartic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

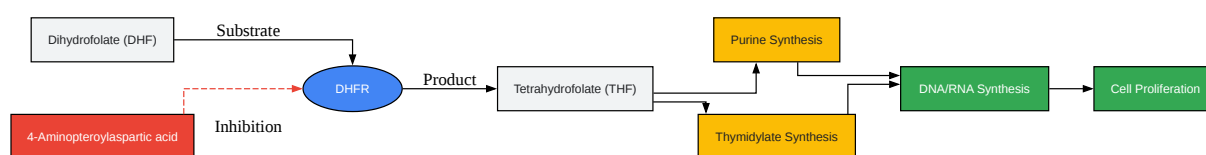
4-Aminopteroylaspartic acid, a classical antifolate analog, represents a significant class of chemotherapeutic agents that target the fundamental cellular process of folate metabolism. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on the inhibition of dihydrofolate reductase (DHFR), its transport into cells via folate transporters, and the resultant impact on nucleotide biosynthesis and cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to support researchers and professionals in the field of drug development.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Classical antifolates, including **4-aminopteroylaspartic acid** and its close analog aminopterin, exert their cytotoxic effects primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). [1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). [2][4] THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. [3][5]

By competitively binding to the active site of DHFR, **4-aminopteroylaspartic acid** blocks the regeneration of THF, leading to a depletion of intracellular folate cofactors.[1] This disruption of one-carbon metabolism results in the inhibition of DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3]

Signaling Pathway: DHFR Inhibition and Downstream Effects



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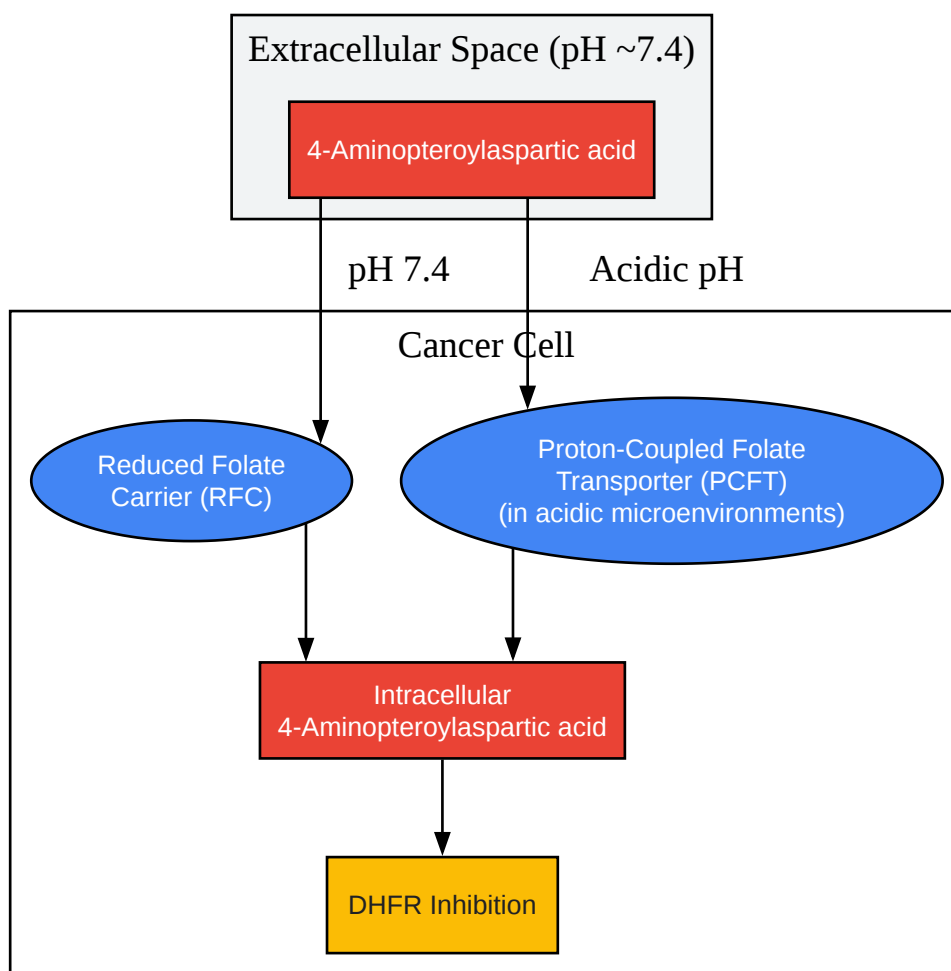
Figure 1: Inhibition of DHFR by **4-aminopteroylaspartic acid** disrupts nucleotide synthesis.

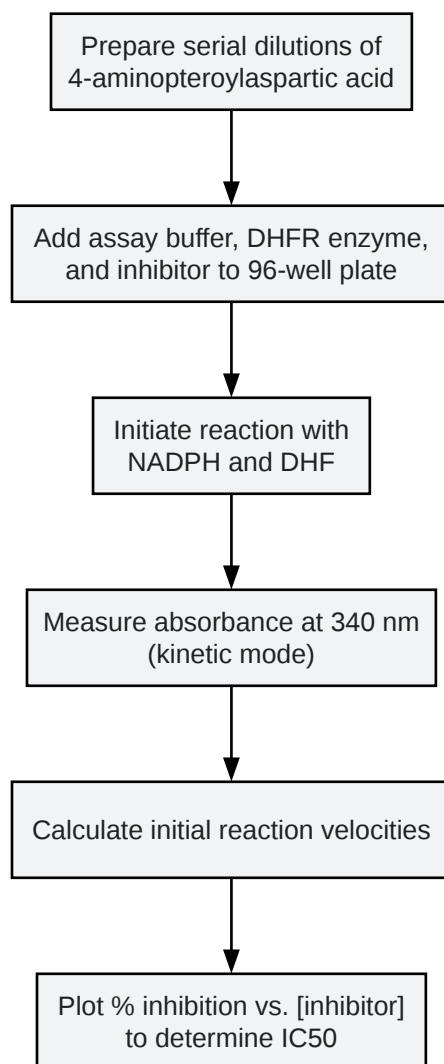
Cellular Transport

The efficacy of **4-aminopteroylaspartic acid** is highly dependent on its ability to enter target cells. As a hydrophilic molecule, it requires specific carrier-mediated transport systems to cross the cell membrane. The two primary transporters involved in the uptake of folates and antifolates are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT).[6][7][8]

- **Reduced Folate Carrier (RFC):** Also known as SLC19A1, RFC is ubiquitously expressed in mammalian tissues and is the major transporter for reduced folates and classical antifolates at neutral pH.[6][9][10]
- **Proton-Coupled Folate Transporter (PCFT):** Also known as SLC46A1, PCFT functions optimally at an acidic pH and is the primary mechanism for intestinal folate absorption.[7][11][12] It is also expressed in some tumors, where the acidic microenvironment can facilitate antifolate uptake.[7]

Logical Relationship: Antifolate Transport into a Cancer Cell





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